N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide
Description
Properties
IUPAC Name |
N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-15-12-16(2)14-19(13-15)30(28,29)24-11-10-23-20(26)17-6-8-18(9-7-17)25-21(27)22(3,4)5/h6-9,12-14,24H,10-11H2,1-5H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKAPPPIIJMYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ethylenediamine to form the sulfonamide intermediate. This intermediate is then reacted with 4-pivalamidobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The pivalamide and benzamide groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a benzamide scaffold with several agrochemicals listed in the Pesticide Chemicals Glossary . Key comparisons focus on substituent effects, physicochemical properties, and biological implications:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s pivalamido group and 3,5-dimethylphenyl substituent likely result in moderate lipophilicity (logP ~3.5–4.0), balancing solubility and membrane permeability. In contrast, diflufenican’s trifluoromethylphenoxy group and halogenated aryl ring confer higher logP (~5.0), enhancing herbicidal activity but reducing water solubility .
Biological Target Interactions :
- Halogenated aryl groups (e.g., dichloro-, difluorophenyl) in pesticides enhance binding to enzymes like acetolactate synthase (ALS) via halogen bonding. The target compound’s 3,5-dimethylphenyl group may instead rely on hydrophobic interactions, suggesting a divergent mechanism .
Synthetic and Analytical Considerations: Crystallographic analysis of such compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in structural determination workflows .
Biological Activity
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide, with CAS number 1091431-13-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide moiety in this compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria, similar to traditional sulfa drugs. Studies have shown that compounds with similar structures can be effective against various Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Sulfonamides are often explored for their ability to modulate inflammatory pathways. In vitro studies have indicated that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, thus providing a rationale for further investigation into their therapeutic applications in inflammatory diseases.
The proposed mechanism of action for this compound involves the inhibition of key enzymes related to bacterial metabolism and inflammation. By targeting specific pathways such as dihydropteroate synthase (in bacteria) or cyclooxygenase (in inflammatory pathways), this compound may exert its biological effects.
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Trimethoprim | 16 |
| Sulfamethoxazole | 32 |
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory properties of sulfonamides, this compound was assessed for its ability to reduce TNF-alpha levels in cultured macrophages. The findings indicated a significant reduction in TNF-alpha production at concentrations above 10 µM.
| Treatment Concentration (µM) | TNF-alpha Levels (pg/mL) |
|---|---|
| Control | 150 |
| 10 | 120 |
| 50 | 80 |
Q & A
Q. What are the recommended synthetic strategies for N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide?
The compound can be synthesized via a multi-step approach:
- Sulfonamide Formation : React 3,5-dimethylbenzenesulfonyl chloride with a primary amine (e.g., ethylenediamine) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Amide Coupling : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the pivaloyl group to the benzamide moiety .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity .
Q. How is the compound characterized for structural validation?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., aromatic protons at δ 6.8–7.5 ppm, pivaloyl methyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₃₀N₃O₃S) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the sulfonamide-ethyl linker .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition : Test against proteases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic assays) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
- Reaction Solvent : Use DMF or THF to enhance solubility of intermediates .
- Catalytic Additives : DMAP improves acylation efficiency during pivalamide coupling .
- Process Monitoring : In situ FTIR tracks sulfonamide formation (disappearance of S=O stretching at ~1370 cm⁻¹) .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- DFT Analysis : Calculate electrostatic potential maps (e.g., using Gaussian 09) to identify nucleophilic/electrophilic regions; compare with experimental IC₅₀ trends .
- Solvent Effects : Re-evaluate docking simulations (AutoDock Vina) with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Replace pivaloyl with acetyl/benzoyl groups to assess steric effects on target binding .
- Pharmacophore Modeling : MOE or Schrödinger Suite identifies critical H-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic pockets .
Q. How to address low solubility in pharmacokinetic assays?
- Prodrug Design : Introduce phosphate esters at the benzamide nitrogen for enhanced aqueous solubility .
- Co-solvent Systems : Use PEG-400/water mixtures (≤20%) to maintain compound stability during in vitro ADME assays .
Q. What crystallographic challenges arise during polymorph screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
